molecular formula C16H11NO2 B11863285 1,4-Naphthalenedione, 2-amino-3-phenyl- CAS No. 56176-17-1

1,4-Naphthalenedione, 2-amino-3-phenyl-

Cat. No.: B11863285
CAS No.: 56176-17-1
M. Wt: 249.26 g/mol
InChI Key: GFUXSPXAFRJOOL-UHFFFAOYSA-N
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Description

2-amino-3-phenylnaphthalene-1,4-dione is an organic compound with a complex structure that includes both aromatic and amino functional groups. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-phenylnaphthalene-1,4-dione typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the condensation of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of a catalyst such as nano copper (II) oxide. This reaction is carried out under mild, ambient, and solvent-free conditions, making it an environmentally friendly process .

Industrial Production Methods

In an industrial setting, the production of 2-amino-3-phenylnaphthalene-1,4-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The recovery and reuse of catalysts, such as nano copper (II) oxide, are also crucial for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-phenylnaphthalene-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety back to a hydroquinone structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other aromatic derivatives. These products can have significant applications in medicinal chemistry and materials science.

Scientific Research Applications

2-amino-3-phenylnaphthalene-1,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-phenylnaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can interact with DNA, proteins, and enzymes, leading to changes in cellular processes. For example, its quinone derivatives can generate reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in cancer cells . The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-methylnaphthalene-1,4-dione
  • 2-amino-3-chloronaphthalene-1,4-dione
  • 2-amino-3-bromonaphthalene-1,4-dione

Uniqueness

2-amino-3-phenylnaphthalene-1,4-dione is unique due to its specific substitution pattern and the presence of both amino and phenyl groups. This unique structure allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its derivatives have shown promising biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

56176-17-1

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

2-amino-3-phenylnaphthalene-1,4-dione

InChI

InChI=1S/C16H11NO2/c17-14-13(10-6-2-1-3-7-10)15(18)11-8-4-5-9-12(11)16(14)19/h1-9H,17H2

InChI Key

GFUXSPXAFRJOOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)N

Origin of Product

United States

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